2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Studies have detailed the synthesis and molecular structure of complex heterocyclic compounds, highlighting the importance of X-ray crystallography in establishing molecular structures. For example, the synthesis of substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraenes demonstrates the intricate reactions involved in creating structurally unique compounds, which could have implications for designing drugs with specific molecular targets (Soldatenkov et al., 1996).
Heterocyclic Compounds Formation
Research into the formation of oxygen-bridged heterocycles using the Hantzsch synthesis suggests the versatility of this method in generating novel heterocyclic compounds. This approach could be applicable in the synthesis of compounds like the one , offering pathways to create molecules with potential biological activity (Svetlik, Tureček, & Hanuš, 1988).
Novel Anti-Cancer Agents
Studies on compounds with complex heterocyclic structures, similar to the one described, have explored their potential as novel anti-cancer agents. For instance, FK317 has been investigated for its effects on survival time in mice bearing melanoma and lung carcinoma, demonstrating the therapeutic utility of structurally complex compounds in cancer chemotherapy (Inami et al., 2002).
Green Chemistry in Drug Design
The development of environmentally friendly synthesis methods for analgesic and antipyretic compounds highlights the shift towards sustainable practices in drug discovery. This approach emphasizes the importance of green chemistry principles in synthesizing new pharmaceuticals, potentially including compounds with complex structures like the one of interest (Reddy, Reddy, & Dubey, 2014).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-35-21-13-11-20(12-14-21)17-29-24(32)18-31-25-22-9-5-6-10-23(22)36-26(25)27(33)30(28(31)34)16-15-19-7-3-2-4-8-19/h2-14,26H,15-18H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNYLCCCXUCQT-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N3O5+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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